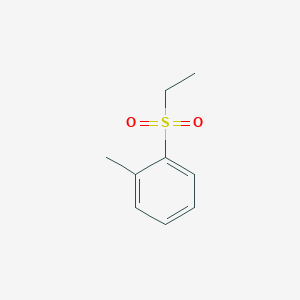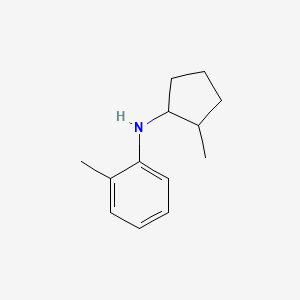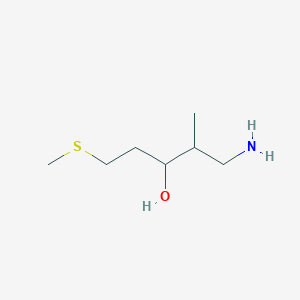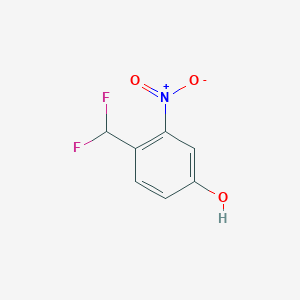
4-(Chloromethoxy)-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethoxy)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O3 It is a derivative of benzonitrile, featuring a chloromethoxy group at the 4-position and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-3-nitrobenzonitrile typically involves the chloromethylation of 3-nitrobenzonitrile. One common method includes the reaction of 3-nitrobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Reduction: The major product is 4-(Chloromethoxy)-3-aminobenzonitrile.
Oxidation: Products vary based on the extent of oxidation, potentially leading to carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethoxy)-3-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor in drug synthesis.
Chemical Biology: The compound can be used to study the effects of nitro and chloromethoxy groups on biological systems.
Mecanismo De Acción
The mechanism by which 4-(Chloromethoxy)-3-nitrobenzonitrile exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the nitro group can undergo bioreduction, potentially leading to the formation of reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methoxymethoxy)-3-nitrobenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
4-(Chloromethoxy)-2-nitrobenzonitrile: Similar structure but with the nitro group at the 2-position.
4-(Chloromethoxy)-3-aminobenzonitrile: The nitro group is reduced to an amino group.
Uniqueness
4-(Chloromethoxy)-3-nitrobenzonitrile is unique due to the presence of both a chloromethoxy and a nitro group on the benzonitrile core
Propiedades
Fórmula molecular |
C8H5ClN2O3 |
|---|---|
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
4-(chloromethoxy)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O3/c9-5-14-8-2-1-6(4-10)3-7(8)11(12)13/h1-3H,5H2 |
Clave InChI |
JFRQASXSQZQSET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)






![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)


